5-Hydroxy-DC cep

説明

Significance of Nucleoside Modifications in Molecular Biology and Biotechnology

Nucleoside modifications are chemical alterations to the canonical bases of DNA and RNA, playing a pivotal role in a vast array of biological functions. These modifications can influence gene expression, genomic stability, and cellular differentiation. In the realm of biotechnology, the site-specific incorporation of modified nucleosides into synthetic oligonucleotides enables the creation of molecular probes, therapeutic agents, and diagnostic tools. The ability to synthesize DNA and RNA with precisely placed modifications allows researchers to investigate the structural and functional consequences of these alterations in a controlled manner.

Overview of 5-Hydroxylated Pyrimidine (B1678525) Nucleosides as Research Tools

5-Hydroxylated pyrimidine nucleosides, such as 5-hydroxy-2'-deoxycytidine (B120496) (5-OH-dC), are products of oxidative processes within the cell, including exposure to ionizing radiation or reactive oxygen species. biosearchtech.comscispace.com The presence of these lesions in DNA can have significant biological consequences, including mutagenesis. scispace.com Consequently, synthetic oligonucleotides containing 5-hydroxylated pyrimidines are indispensable for studying DNA damage and repair pathways. biosearchtech.com They serve as substrates for repair enzymes and as probes to understand how these modifications are recognized and processed by the cellular machinery.

Historical Context of 5-Hydroxy-DC cep Development and Research Utility

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 197579-70-7 |

| Molecular Formula | C₅₃H₅₆N₅O₁₀P |

| Molecular Weight | 954.03 g/mol |

Research Applications of this compound

The primary application of this compound is in the solid-phase synthesis of oligonucleotides containing 5-hydroxy-2'-deoxycytidine. This allows for the creation of customized DNA probes and substrates for a variety of research purposes.

Studying DNA Damage and Repair

Oligonucleotides synthesized using this compound are critical tools for investigating the cellular response to oxidative DNA damage. biosearchtech.comglenresearch.com These synthetic DNA strands, containing a site-specific 5-OH-dC lesion, can be used in in vitro assays to:

Identify and characterize DNA glycosylases and other repair enzymes that recognize and excise this type of damage.

Investigate the kinetics and mechanisms of base excision repair (BER) pathways.

Study the impact of 5-OH-dC on DNA replication and transcription, including its potential to cause polymerase stalling or misincorporation of bases.

Probing Epigenetic Mechanisms

The connection between 5-hydroxymethylcytosine (B124674) (5hmC) and its further oxidation products, which can include 5-formylcytosine (B1664653) and 5-carboxylcytosine, has made this compound relevant to the field of epigenetics. While distinct from 5-hydroxymethyl-dC, the study of 5-hydroxy-dC contributes to a broader understanding of cytosine modifications. Synthetic oligonucleotides containing 5-OH-dC can be used to:

Investigate the substrate specificity of enzymes involved in the dynamic regulation of DNA methylation and demethylation, such as the Ten-Eleven Translocation (TET) enzymes. biosearchtech.com

Explore the influence of this modification on the binding of proteins that "read" epigenetic marks.

Synthesis of Oligonucleotides using this compound

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite (B1245037) chemistry cycle used in automated DNA synthesizers. biosearchtech.combiosearchtech.com The key steps include:

Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. biosearchtech.com

Coupling: Activation of the this compound phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. biosearchtech.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. biosearchtech.combiosearchtech.com

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. biosearchtech.com For oligonucleotides containing 5-OH-dC, mild deprotection conditions, such as using mild ammonium (B1175870) hydroxide (B78521) at room temperature, are often recommended. glenresearch.com

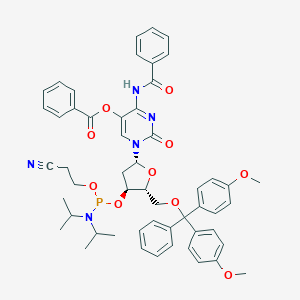

Structure

2D Structure

特性

IUPAC Name |

[4-benzamido-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61)/t45-,47+,48+,69?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMAKSHEIFXTRZ-BFHGYKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H56N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy Dc Cep

Strategies for the Chemical Synthesis of 5-Hydroxy-DCcep

The synthesis of 5-Hydroxy-DCcep for oligonucleotide synthesis primarily revolves around the preparation of its phosphoramidite (B1245037) derivative. This involves a multi-step process that starts from more common nucleosides and requires careful protection of reactive functional groups.

Key Steps in the Synthesis Pathway of 5-Hydroxy-DCcep

A common strategy for the synthesis of the phosphoramidite of 5-Hydroxy-DCcep begins with a related nucleoside, such as 2'-deoxyuridine (B118206) (dU) or 5-iodo-2'-deoxyuridine. nih.gov An improved method utilizes inexpensive thymidine (B127349) (dT) as the starting material. mdpi.com

A representative synthetic pathway can be summarized in the following key steps: mdpi.com

Protection of the sugar hydroxyl groups: The 3'- and 5'-hydroxyl groups of the deoxyribose sugar are typically protected to prevent unwanted side reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

Modification at the C5 position: The methyl group at the C5 position of thymidine can be functionalized. For instance, free radical bromination can convert the 5-methyl group into a 5-bromomethyl group. mdpi.com

Introduction of the hydroxyl group: The 5-bromomethyl intermediate can then be converted to the 5-hydroxymethyl group. One approach involves treatment with 2-cyanoethanol to form a cyanoethyl-protected 5-hydroxymethyl-2'-deoxyuridine (B45661) intermediate. mdpi.com

Conversion of the base: The uracil (B121893) base is then converted to a cytosine base. This is often achieved through a process involving activation of the C4 position followed by amination.

Selective deprotection and protection: The protecting groups on the sugar hydroxyls are manipulated to allow for the introduction of the dimethoxytrityl (DMT) group at the 5'-hydroxyl position, which is crucial for solid-phase oligonucleotide synthesis.

Phosphitylation: The final step to create the phosphoramidite is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

| Step | Description | Starting Material Example | Key Reagents | Intermediate Product |

| 1 | Protection of sugar hydroxyls | Thymidine (dT) | TBDMS-Cl | 3',5'-di-O-TBDMS-dT |

| 2 | C5-Methyl functionalization | 3',5'-di-O-TBDMS-dT | N-Bromosuccinimide (NBS), AIBN | 5-Bromomethyl-dU derivative |

| 3 | Hydroxyl group introduction | 5-Bromomethyl-dU derivative | 2-Cyanoethanol | Cyanoethyl-protected 5-hydroxymethyl-dU |

| 4 | Base conversion (Uracil to Cytosine) | Cyanoethyl-protected 5-hydroxymethyl-dU | Activating agent (e.g., PyAOP), Ammonia | Cyanoethyl-protected 5-hydroxymethyl-dC |

| 5 | Selective deprotection and 5'-O-DMT protection | Cyanoethyl-protected 5-hydroxymethyl-dC | Deprotecting agent (e.g., HF/pyridine), DMT-Cl | 5'-O-DMT-N-benzoyl-5-O-(2-cyanoethyl)-2'-deoxycytidine |

| 6 | 3'-O-Phosphitylation | 5'-O-DMT-N-benzoyl-5-O-(2-cyanoethyl)-2'-deoxycytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 5'-O-DMT-N-benzoyl-5-O-(2-cyanoethyl)-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite |

Protection Group Chemistry in 5-Hydroxy-DCcep Synthesis

The success of 5-Hydroxy-DCcep synthesis hinges on the strategic use of protecting groups to ensure that chemical reactions occur at the desired locations. umich.edu Key functional groups that require protection are the 5-hydroxyl group of the cytosine base, the exocyclic amine of cytosine, and the hydroxyl groups of the deoxyribose sugar. nih.gov

Protection of the 5-Hydroxyl Group of the Base: The selective protection of the 5-hydroxyl group on the cytosine base is a critical challenge. nih.gov Several protecting groups have been employed for this purpose:

tert-Butyldimethylsilyl (TBDMS): This silyl (B83357) ether protecting group is advantageous as it allows for efficient incorporation into DNA and can be removed under conditions compatible with standard oligonucleotide deprotection. nih.gov

2-Cyanoethyl (CE): The cyanoethyl ether is widely used due to its stability during the automated DNA synthesis cycle and its clean deprotection, although it may require longer reaction times or higher temperatures for removal. mdpi.com

Acetyl (Ac): While used, the acetyl group can lead to the formation of an amide byproduct during the final deprotection with ammonium (B1175870) hydroxide (B78521), necessitating a two-step deprotection procedure. nih.gov

Protection of the Exocyclic Amine: The exocyclic amino group of cytosine is typically protected to prevent side reactions during oligonucleotide synthesis. The most common protecting group for this purpose is the benzoyl (Bz) group.

Protection of the Sugar Hydroxyls:

Dimethoxytrityl (DMT): The 5'-hydroxyl group of the deoxyribose is protected with the acid-labile DMT group. This group is removed at the beginning of each coupling cycle in solid-phase synthesis to allow for the addition of the next nucleotide. umich.edu

Temporary Protecting Groups: During the synthesis of the phosphoramidite monomer, other protecting groups like TBDMS may be used for both the 3' and 5' hydroxyls before selective deprotection and introduction of the DMT group.

| Functional Group | Protecting Group | Abbreviation | Key Features |

| 5-Hydroxyl (Base) | tert-Butyldimethylsilyl | TBDMS | Efficient incorporation, compatible with one-step deprotection. nih.gov |

| 5-Hydroxyl (Base) | 2-Cyanoethyl | CE | Stable during synthesis, clean deprotection. mdpi.com |

| 5-Hydroxyl (Base) | Acetyl | Ac | Can lead to byproducts, may require two-step deprotection. nih.gov |

| Exocyclic Amine (Base) | Benzoyl | Bz | Standard protection for cytosine's amino group. |

| 5'-Hydroxyl (Sugar) | Dimethoxytrityl | DMT | Acid-labile, essential for solid-phase synthesis. umich.edu |

Phosphoramidite Chemistry for Oligonucleotide Incorporation of 5-Hydroxy-DCcep

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. wikipedia.org This approach utilizes phosphoramidite monomers, such as the synthesized 5-Hydroxy-DCcep phosphoramidite, for the stepwise addition of nucleotides to a growing chain on a solid support. biotage.co.jp

The key features of phosphoramidite chemistry are:

Building Blocks: The use of nucleoside phosphoramidites, which are derivatives of natural or modified nucleosides. In this case, the 5-Hydroxy-DCcep phosphoramidite is the specialized building block.

Solid-Phase Synthesis: The oligonucleotide is synthesized on a solid support, typically controlled pore glass (CPG), which simplifies the purification process as excess reagents can be washed away after each step. wikipedia.org

Synthetic Cycle: The addition of each nucleotide follows a four-step cycle:

Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain.

Coupling: The 5-Hydroxy-DCcep phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

Synthesis of Oligonucleotides Containing 5-Hydroxy-DCcep Residues

The synthesis of oligonucleotides containing 5-Hydroxy-DCcep residues is carried out using an automated DNA synthesizer. nih.gov The process involves the sequential coupling of the 5-Hydroxy-DCcep phosphoramidite along with the standard A, G, C, and T phosphoramidites in the desired sequence.

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection strategy depends on the protecting groups used, particularly for the 5-hydroxyl group of the cytosine base. For instance, a one-step deprotection procedure can be used with the TBDMS protecting group, while a two-step process might be necessary for the acetyl group to avoid byproducts. nih.govnih.gov

The final purified oligonucleotide containing the 5-Hydroxy-DCcep residue is then ready for use in various research applications. The incorporation and integrity of the modified base are typically confirmed by enzymatic digestion followed by HPLC and mass spectrometry analysis. nih.gov

Generation of Novel 5-Hydroxy-DCcep Derivatives for Specialized Research Applications

The synthesis of novel derivatives of 5-Hydroxy-DCcep can provide valuable tools for specialized research. While the primary focus has been on the synthesis of the parent molecule for incorporation into DNA, the synthetic pathways developed can be adapted to generate derivatives with specific properties.

For example, derivatives could be synthesized with modifications to the hydroxyl group at the 5-position of the base. These modifications could include the attachment of fluorescent labels, cross-linking agents, or other reporter groups. Such derivatives would be invaluable for studying the interactions of DNA containing 5-Hydroxy-DCcep with proteins, for developing new diagnostic tools, or for elucidating the mechanisms of DNA repair.

The synthesis of these derivatives would likely involve similar strategies of protection and chemical modification, leveraging the established synthetic routes for the 5-Hydroxy-DCcep phosphoramidite.

Molecular Mechanisms of 5 Hydroxy Dc Cep Within Nucleic Acid Structures

Incorporation of 5-Hydroxy-DC cep into DNA and RNA

The precursor molecule, 5-Hydroxy-2'-deoxycytidine (B120496) triphosphate (5-Hydroxy-dCTP), can be enzymatically incorporated into DNA strands during replication. Studies have demonstrated that various DNA polymerases can utilize this modified nucleotide as a substrate. For instance, Taq polymerase and the high-fidelity Q5 DNA polymerase are capable of incorporating 5-hydroxymethyl-dCTP, a closely related analogue, as efficiently as the natural deoxycytidine triphosphate (dCTP) jenabioscience.comnih.gov. This suggests that the polymerase active site can accommodate the hydroxyl group at the 5th position of the cytosine base. The ability of DNA polymerases to incorporate 5-Hydroxy-dCTP underscores a potential pathway for the introduction of this lesion into the genome, particularly under conditions of oxidative stress where the cellular pool of dNTPs may be compromised. The incorporation process follows the principles of Watson-Crick base pairing, with 5-Hydroxy-dCTP being inserted opposite a guanine residue in the template strand nih.gov.

While the focus is primarily on DNA, the analogous compound, 5-hydroxyuridine, is a major lesion in RNA, suggesting that RNA polymerases can also incorporate modified nucleotides, which could have significant consequences for RNA function nih.gov.

Structural Perturbations Induced by this compound in Nucleic Acids

Once incorporated, 5-Hydroxy-dC can introduce localized structural disturbances within the DNA double helix. While molecular dynamics simulations have indicated a high degree of spatial similarity between DNA containing 5-hydroxycytosine and undamaged DNA, the presence of the lesion is not without consequence researchgate.net. The hydroxyl group at the C5 position of cytosine can influence the local environment. For example, the 5-hydroxyl group of 5-Hydroxy-dC can be in close proximity to the 5'-non-bridging phosphate (B84403) oxygen in a standard B-DNA conformation, potentially leading to localized distortions in base pairing nih.gov.

Nuclear Magnetic Resonance (NMR) studies have provided further insight into the structural impact of this lesion. The presence of a 5-Hydroxy-dC paired with a guanine (dG) has been shown to be highly destabilizing to the DNA duplex nih.govnih.gov. This destabilization may facilitate the unstacking of the modified base from the DNA helix, a crucial step for its recognition by repair enzymes nih.govnih.gov.

Recognition and Processing of this compound-Modified DNA by Cellular Repair Pathways

The cellular machinery has evolved sophisticated mechanisms to identify and remove DNA lesions, thereby maintaining genomic integrity. 5-Hydroxy-dC is primarily recognized and processed by the Base Excision Repair (BER) pathway nih.govnih.gov.

The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which are responsible for recognizing and excising specific damaged or modified bases dnamismatch.comresearchgate.net. In the case of 5-Hydroxy-dC, DNA glycosylases such as NEIL1 have been shown to possess excision activity towards this lesion vanderbilt.edu. The repair process involves the glycosylase flipping the damaged base out of the DNA helix and into its active site nih.govnih.govresearchgate.net. Once in the active site, the N-glycosidic bond connecting the base to the deoxyribose sugar is cleaved, resulting in an abasic (AP) site nih.govnih.govdnamismatch.com. Subsequent enzymes in the BER pathway then process the AP site to restore the correct nucleotide sequence nih.gov.

The efficiency of repair can be influenced by the specific glycosylase and the sequence context of the lesion. The ability of these enzymes to recognize 5-Hydroxy-dC highlights the importance of the BER pathway in mitigating the potentially mutagenic effects of this oxidative damage.

If not repaired, 5-Hydroxy-dC can lead to miscoding during subsequent rounds of DNA replication. Some replicative DNA polymerases have been shown to misinterpret the modified base, leading to the insertion of an incorrect nucleotide opposite the lesion nih.govnih.gov. Specifically, the presence of 5-Hydroxy-dC in a template strand can lead to an increased frequency of C:G to T:A transition mutations nih.gov. This mispairing potential underscores the pro-mutagenic nature of this lesion and the critical importance of its timely repair. The fidelity of DNA polymerases is a key factor in preventing such mutations, with high-fidelity polymerases possessing proofreading mechanisms to correct errors patsnap.comneb.com.

Influence of this compound on Nucleic Acid Stability and Conformation

The incorporation of 5-Hydroxy-dC has a significant impact on the thermodynamic stability of the DNA duplex. Studies have consistently shown that a 5-Hydroxy-dC•dG base pair is highly destabilizing compared to a standard C•G pair nih.govnih.gov. This destabilization is reflected in a lower melting temperature (Tm) of the DNA duplex containing the lesion.

The thermodynamic penalty associated with the presence of 5-Hydroxy-dC is accompanied by a notable reduction in the release of cations and water molecules upon DNA unfolding nih.gov. This suggests that the lesion alters the hydration and ionic environment of the DNA double helix. The lowered energy barrier for the unstacking of 5-Hydroxy-dC from the duplex, as indicated by thermodynamic and NMR data, may serve as a recognition signal for DNA glycosylases, facilitating its entry into the repair pathway nih.govnih.gov.

Applications of 5 Hydroxy Dc Cep in Gene Expression and Epigenetic Research

Investigation of DNA-Protein Interactions Using 5-Hydroxy-DC cep Modified Probes.

Research has shown that hmdC can serve as a substrate for DNA glycosylases, a class of enzymes vital for DNA repair. These enzymes recognize and excise modified bases, often requiring the modified base to be "flipped out" or become extrahelical from the DNA duplex to enter the enzyme's active site. nih.gov This suggests a specific recognition mechanism where the hydroxyl group of hmdC plays a role in its interaction with repair proteins. Furthermore, modified nucleotides, including those with C5-modifications like hmdC, can be utilized to track protein binding events. oup.com Techniques such as biolayer interferometry (BLI) can employ biotinylated-DNA probes, potentially including hmdC modifications, to determine the binding kinetics of DNA-binding proteins, such as transcription factors, to specific DNA sequences. plos.org

Elucidation of Regulatory Mechanisms through this compound Incorporation.

The incorporation of 5-hydroxy-2'-deoxycytidine (B120496) into DNA provides a powerful avenue for elucidating various regulatory mechanisms within the cell. As a modified nucleoside, hmdC can be integrated into DNA strands by DNA polymerases. ontosight.ai Once incorporated, it has the potential to influence the integrity of the genetic material by subtly altering DNA replication and repair processes. ontosight.ai

The broader principle of incorporating modified nucleosides into DNA has demonstrated its capacity to alter gene expression through epigenetic mechanisms. For instance, the incorporation of certain 5-substituted 2'-deoxycytidine (B1670253) analogs has been shown to induce heritable gene silencing and modify cytosine methylation patterns. washington.edu While 5-hydroxy-2'-deoxycytidine itself is a distinct modification, its incorporation can similarly perturb or reveal aspects of gene regulation. The triphosphate form, 5-hydroxymethyl-dCTP, is a valuable reagent for epigenetic applications, including its use in sequencing controls and in pull-down assays designed to isolate and characterize proteins that specifically bind to 5-hydroxymethylcytosine (B124674) (5hmC)-containing DNA. oncotarget.com Such studies directly contribute to understanding how the presence of hmdC influences the recruitment or activity of regulatory proteins. Moreover, the thermodynamic properties of hmdC-containing DNA, such as its demonstrated destabilizing effect on DNA duplexes and a low energy barrier for unstacking, can impact how DNA-binding proteins interact with and process these modified sequences, thereby affecting downstream regulatory events. nih.gov

Utilizing this compound for Studying Epigenetic Modifications (e.g., related to 5-hydroxymethylcytosine).

One of the most significant applications of 5-hydroxy-2'-deoxycytidine (hmdC) lies in its direct relevance to the study of epigenetic modifications, particularly those involving 5-hydroxymethylcytosine (5hmC). HmdC is the nucleoside form of 5hmC, which is recognized as a crucial epigenetic mark in mammalian DNA. researchgate.netcaymanchem.comacs.orgnih.gov

The formation of 5hmC is a key step in the active DNA demethylation pathway. It is generated from 5-methylcytosine (B146107) (5mC) through the catalytic action of the Ten-Eleven Translocation (TET) family of dioxygenases. researchgate.netacs.orgnih.gov TET enzymes can further oxidize 5hmC, leading to the formation of 5-formylcytosine (B1664653) (5fC) and 5-carboxycytosine (5caC), which serve as transient intermediates in the process of DNA demethylation. researchgate.netacs.orgnih.gov

The availability of hmdC and its phosphoramidite (B1245037) derivatives as synthetic building blocks is indispensable for synthesizing oligonucleotides that contain these novel cytosine modifications. This capability allows researchers to conduct in-depth biological investigations into the precise roles and functions of these epigenetic marks. researchgate.netbiosearchtech.com Various methods have been developed for the sensitive detection and quantification of 5hmC, often leveraging the unique chemical properties of the hydroxyl group in hmdC. These strategies include 5hmC-specific glucosylation, followed by periodate (B1199274) oxidation and biotinylation, or the use of TdT-assisted isothermal amplification. acs.org These techniques enable the accurate mapping and quantification of 5hmC across the genome, providing insights into its distribution and dynamic regulation.

Research findings have highlighted the biological significance of hmdC, noting its particular abundance in brain tissues and suggesting its involvement in the epigenetic control of neuronal function. acs.org The presence of 5hmC is known to influence gene expression, DNA demethylation processes, and genomic reprogramming. acs.org

Table 1: Cytosine Oxidation Pathway in Epigenetic Demethylation

| Modification | Precursor | Enzyme/Mechanism | PubChem CID (Base) | PubChem CID (Nucleoside) |

| Cytosine (C) | - | - | 940 | 13711 |

| 5-methylcytosine (5mC) | Cytosine | DNA Methyltransferases (DNMTs) | 65040 | 440055 |

| 5-hydroxymethylcytosine (5hmC) | 5-methylcytosine | TET enzymes | 70751 | 135393639 |

| 5-formylcytosine (5fC) | 5-hydroxymethylcytosine | TET enzymes | 10986305 | 132842 |

| 5-carboxycytosine (5caC) | 5-formylcytosine | TET enzymes | 77213 | - |

Development of Site-Specific Labeling Strategies with this compound.

The chemical versatility of 5-hydroxy-2'-deoxycytidine (hmdC), particularly when available as a phosphoramidite, has facilitated the development of advanced site-specific labeling strategies for nucleic acids. The ability to incorporate hmdC into oligonucleotides using automated solid-phase synthesis allows for the precise placement of this modified base at desired positions within a DNA sequence. ontosight.airesearchgate.netbiosearchtech.comuzh.ch This site-specific control is paramount for creating highly specialized probes and tools designed to investigate DNA modifications and their intricate interactions with other biomolecules.

The hydroxyl group at the 5-position of hmdC offers a unique handle for subsequent chemical modifications. This reactive functional group can be utilized for further oxidation or for the attachment of various labels, making hmdC an ideal component for diverse labeling applications. acs.org For example, a prominent strategy involves the selective labeling of 5hmC (and thus hmdC within DNA) by enzymatic transfer of an engineered glucose moiety that carries an azide (B81097) group onto the hydroxyl group. This azide group then serves as a bioorthogonal handle for "click chemistry" reactions, allowing the attachment of various detection tags, such as biotin, for affinity enrichment and subsequent sequencing of 5hmC-containing DNA fragments. acs.org

Beyond biotinylation, modified deoxyribonucleoside triphosphates (dNTPs), including those with C5-modifications like hmdC, can be engineered to carry a wide array of functional labels. These can include redox labels for electrochemical detection, environment-sensitive fluorescent labels for real-time monitoring, photocleavable groups for controlled release, and various reactive groups suitable for bioconjugation with proteins or other molecules. oup.com The capacity to synthesize custom DNA probes containing hmdC, alongside other oxidized cytosine derivatives like 5fC and 5caC, provides researchers with an unparalleled ability to dissect their biological roles and interactions within complex cellular environments. researchgate.netbiosearchtech.com

In Vitro Biological Activity and Cellular Research of 5 Hydroxy Dc Cep Analogs

Impact of 5-Hydroxy-DC cep on DNA Synthesis and Replication Fidelity in Cellular Models.

The impact of 5-hydroxy-2'-deoxycytidine (B120496) (5-HO-dC) and its related epigenetic modifications on DNA synthesis and replication fidelity is a critical area of research. 5-hydroxymethylcytosine (B124674) (5-hmC), a key epigenetic modification derived from 5-methylcytosine (B146107) (5-mC) through the action of Tet protein family enzymes, is widely present in the DNA of embryonic stem cells and is implicated in numerous human diseases, including colorectal cancer (CRC). nih.govuni.luresearchgate.netwikipedia.orguni.luharvard.edu Aberrant DNA methylation and 5-hmC modifications are known to impair cancer development and progression. nih.gov

Beyond its epigenetic role, 5-hydroxy-2'-deoxycytidine (5-HO-dC) itself can arise from oxidative damage to cellular DNA. nih.gov The presence of oxidized pyrimidines, such as 5-hydroxy-deoxyuridine (5-HO-dU) and 5-HO-dC, can lead to mutations during DNA replication. caymanchem.com This occurs because these modified bases have the potential to mismatch with adenine (B156593) (A) or mispair with both A and cytosine (C), respectively. caymanchem.com While cellular repair mechanisms exist to excise and correct these lesions, their inefficiency in certain cell types can result in the permanent incorporation of such mutations into the genome. nih.govcaymanchem.com

Table 1: Impact of 5-HO-dC and Analogs on DNA Integrity

| Compound/Modification | Origin/Context | Impact on DNA | Reference |

| 5-hydroxymethylcytosine (5-hmC) | Epigenetic modification by Tet enzymes | Impairs cancer development and progression when abnormal. nih.gov | nih.govuni.luresearchgate.netwikipedia.orguni.luharvard.edu |

| 5-hydroxy-2'-deoxycytidine (5-HO-dC) | Oxidative DNA damage | Can lead to mutations by mismatching with A or A/C during replication if repair fails. caymanchem.com | nih.govcaymanchem.com |

Studies on the Modulation of Cellular Pathways by this compound Analogs.

Analogs of 5-hydroxy-2'-deoxycytidine, particularly 5-hydroxymethylcytosine (5-hmC), are deeply involved in modulating various cellular pathways, primarily through their role in epigenetic regulation. Epigenetic control dictates the timing and location of gene product expression, a process fundamental to critical biological phenomena such as X chromosome inactivation, embryogenesis, cellular differentiation, and neuronal functions like memory formation and synaptic plasticity. uni.luuni.lu

In the context of colorectal cancer (CRC), research has shown that genes associated with 5-hmC are significantly enriched in pathways related to platelet activation, the B-cell receptor signaling pathway, the chemokine signaling pathway, cytokine-cytokine receptor interaction, and cell metabolism. nih.gov Furthermore, upregulated 5-hmC-related genes in CRC patients have been specifically linked to pathways involved in immune functions, platelet activation, and platinum drug resistance. nih.gov The 5-methylcytosine (5-mC) oxidation pathway, which includes 5-hmC as an intermediate, is recognized as a key mechanism for active DNA demethylation. researchgate.netharvard.edu Disruptions in this pathway, such as mutations in the TET2 enzyme, have been observed in human tumors, indicating a potential tumor suppressive role for TET2 and highlighting the direct link between metabolism (e.g., through mutations in TET cofactors like IDH1 and IDH2) and cancer progression. researchgate.net

Table 2: Cellular Pathways Modulated by 5-hmC (an Analog of 5-HO-dC)

| Pathway Category | Specific Pathways/Functions | Context | Reference |

| Epigenetic Regulation | Gene expression control, X chromosome inactivation, embryogenesis, cellular differentiation, memory formation, synaptic plasticity. | General biological processes. uni.luuni.lu | uni.luuni.lu |

| Cancer-Related Pathways | Platelet activation, B-cell receptor signaling, chemokine signaling, cytokine-cytokine receptor interaction, cell metabolism, immune functions, platinum drug resistance. | Colorectal Cancer (CRC). nih.gov | nih.gov |

| DNA Demethylation | Active DNA demethylation via 5mC oxidation pathway. | Epigenetic maintenance. researchgate.netharvard.edu | researchgate.netharvard.edu |

Research on this compound's Role in Inhibiting Specific Enzymatic Activities in Vitro.

While this compound (5-OH-dC-CE Phosphoramidite) is a synthetic precursor, the nucleoside 5-hydroxy-2'-deoxycytidine (5-HO-dC) and its metabolic derivatives interact with various enzymes involved in DNA modification and repair. A significant aspect of this research involves the Ten-Eleven Translocation (TET) enzymes. These α-ketoglutarate-dependent dioxygenases are responsible for oxidizing 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC) to 5-hydroxymethyl-2'-deoxycytidine (5-hmC or hmdC). uni.luresearchgate.netwikipedia.orguni.luharvard.edu Further oxidation by TET enzymes can convert 5-hmC into 5-formyl-2'-deoxycytidine (5-fdC) and subsequently into 5-carboxy-2'-deoxycytidine (B13905427) (5-cadC). uni.luwikipedia.orguni.lufishersci.ca

These oxidized forms of cytosine are not dead-end products; both 5-carboxy-2'-deoxycytidine and 5-formyl-2'-deoxycytidine can be reverted to deoxycytidine (dC) through the action of thymidine (B127349) DNA glycosylase (TDG) mediated base excision repair (BER) pathways. wikipedia.org This indicates that these modified nucleosides serve as substrates for specific DNA repair enzymes. The presence of 5-HO-dC in DNA, particularly when repair mechanisms are inefficient, can lead to misincorporation during replication, suggesting an interaction with DNA polymerases and repair pathways that can result in mutations. caymanchem.com

Table 3: Enzymatic Interactions of 5-HO-dC Analogs

| Analog/Derivative | Enzyme/Pathway Interaction | Outcome/Role | Reference |

| 5-methyl-2'-deoxycytidine (5-Me-dC) | TET enzymes (oxidation) | Precursor to 5-hmC. uni.luresearchgate.netwikipedia.orguni.luharvard.edu | uni.luresearchgate.netwikipedia.orguni.luharvard.edu |

| 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | TET enzymes (further oxidation) | Intermediate in demethylation, precursor to 5-fdC and 5-cadC. uni.luwikipedia.orguni.lufishersci.ca | uni.luwikipedia.orguni.lufishersci.ca |

| 5-formyl-2'-deoxycytidine (5-fdC) | Thymidine DNA glycosylase (TDG) mediated BER | Converted back to dC. wikipedia.org | wikipedia.org |

| 5-carboxy-2'-deoxycytidine (5-cadC) | Thymidine DNA glycosylase (TDG) mediated BER | Converted back to dC. wikipedia.org | wikipedia.org |

| 5-hydroxy-2'-deoxycytidine (5-HO-dC) | DNA repair mechanisms | Substrate for repair, inefficient repair can lead to mutations. caymanchem.com | caymanchem.com |

Exploration of this compound in Thwarting Anomalous Pathways in Malignant Cells.

The involvement of 5-hydroxy-2'-deoxycytidine analogs, particularly 5-hydroxymethylcytosine (5-hmC), in the context of malignant cells is a significant area of cancer research. Abnormal DNA methylation patterns, including alterations in 5-hmC levels, are frequently observed in human cancer cells and are known to contribute to cancer development and progression. nih.govresearchgate.net Tumor cells often exhibit a reduced capacity to maintain 5-hmC levels, possibly due to their rapid proliferation. researchgate.net

Research has identified that abnormalities in cell-free DNA hydroxylation in plasma are associated with colorectal cancer (CRC). nih.gov Specific 5-hmC signatures in circulating cell-free DNA (cfDNA) have been found to be characteristic of particular cancer types. nih.gov For instance, the 5-hmC levels of genes such as LCN2, LRG1, S100P, and TACSTD2 in circulating cfDNA are being explored as potential noninvasive biomarkers for CRC. nih.gov

Mutations within the 5-methylcytosine (5-mC) oxidation pathway, particularly in the TET2 gene, are commonly found in various human tumors. These mutations often lead to a loss of function in TET2, suggesting that TET2 acts as a tumor suppressor. researchgate.net Similarly, mutations in TET cofactor pathways, such as those affecting isocitrate dehydrogenase (IDH1 and IDH2), directly link metabolic dysregulation to cancer through their impact on the 5-mC oxidation pathway. researchgate.net The study of these epigenetic modifications and the enzymes that regulate them offers avenues for understanding and potentially targeting anomalous pathways in malignant cells.

Table 4: Role of 5-hmC in Malignant Cells

| Aspect | Finding/Observation | Context | Reference |

| Abnormal 5-hmC | Impairs cancer development and progression. | General cancer. nih.gov | nih.gov |

| Cell-free DNA hydroxylation | Abnormality associated with Colorectal Cancer. | Diagnostic potential. nih.gov | nih.gov |

| 5-hmC as Biomarker | Levels of LCN2, LRG1, S100P, TACSTD2 in cfDNA are potential noninvasive markers. | Colorectal Cancer. nih.gov | nih.gov |

| TET2 Mutations | Loss of function in tumors, suggesting tumor suppressive role. | Various human tumors. researchgate.net | researchgate.net |

| TET Cofactor Mutations | Link metabolic dysregulation to cancer. | Various human tumors. researchgate.net | researchgate.net |

Advanced Analytical Methodologies for Characterizing 5 Hydroxy Dc Cep and Its Modified Oligonucleotides

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of 5-Hydroxy-DC cep and oligonucleotides containing this modification. HPLC methods provide high resolution, enabling the differentiation of the target compound from impurities, unreacted starting materials, and truncated sequences.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purification of synthetic oligonucleotides shigematsu-bio.comlcms.cz. This technique typically employs a C18 analytical column and a mobile phase gradient, often consisting of acetonitrile (B52724) and an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol) oatext.compragolab.cz. The hydrophobic interaction between the oligonucleotide and the stationary phase allows for the separation based on length, sequence, and the presence of hydrophobic protecting groups, such as the dimethoxytrityl (DMTr) group, which is commonly used in phosphoramidite (B1245037) chemistry shigematsu-bio.com.

For oligonucleotides, ion-pairing reversed-phase chromatography (IP-RP) is a common analytical separation technique, offering excellent resolution for various oligonucleotide species, including full-length products and impurities lcms.czpragolab.cz. Hydrophilic interaction liquid chromatography (HILIC) is also emerging as a valuable alternative, particularly due to its mobile phase compatibility with mass spectrometry, making it suitable for characterization workflows lcms.cz.

The purity assessment of this compound itself, as a phosphoramidite, would similarly involve RP-HPLC to ensure high chemical purity before its use in synthesis. Typical HPLC parameters for oligonucleotide analysis, which would be adapted for this compound modified oligonucleotides, often involve:

| Parameter | Typical Range/Value |

| Column Type | C18 (e.g., Synergy hydro-RP) or polymeric RP |

| Mobile Phase | Acetonitrile/Water/Methanol or TEA/HFIP aqueous |

| Flow Rate | 0.5 - 1.2 mL/min |

| Detection | UV (e.g., 260 nm or 265 nm) oatext.comthieme-connect.com |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 40 °C) researchgate.net |

Note: The specific conditions would be optimized for this compound and its modified oligonucleotides.

Mass Spectrometry for Structural Confirmation and Integrity Analysis of this compound in Oligomers

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and integrity analysis of this compound and its incorporation into oligonucleotides. It provides precise molecular weight information, allowing for the verification of the desired sequence and the detection of any modifications, deletions, or additions.

Two commonly employed MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI) colby.edu. Both methods ionize the oligonucleotide, and the resulting ions are then propelled into a mass detector to calculate their molecular weight colby.edu.

MALDI-TOF MS: This technique is often used for rapid quality control of synthetic oligonucleotides due to its high throughput and ability to analyze relatively large biomolecules colby.edu. It provides a clear molecular ion peak corresponding to the full-length product.

ESI-MS: ESI, particularly when coupled with liquid chromatography (LC-ESI-MS), offers high sensitivity and the ability to analyze complex mixtures. LC-MS allows for the separation of different oligonucleotide species before their mass analysis, providing detailed information on impurities, truncated sequences, and the presence of protecting groups that may not have been fully removed during deprotection pragolab.czcolby.edu. For instance, incomplete removal of the 5'-terminal dimethoxytrityl group or other protecting groups can be easily detected by MS colby.edu.

The exact mass of the this compound phosphoramidite (N-Benzoyl-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-5-(benzoyloxy)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, CAS 197579-70-7) and its corresponding modified nucleoside within an oligonucleotide can be precisely determined by high-resolution mass spectrometry. This allows for the confirmation of successful incorporation and the absence of unintended side reactions. For instance, high-resolution LC/MS can reveal the loss of individual bases in failure sequences or confirm the presence of specific modifications pragolab.cz.

Spectroscopic Methods for Investigating this compound Interactions (e.g., UV Detection)

Spectroscopic methods, particularly UV detection, are fundamental for the quantification and characterization of this compound and its modified oligonucleotides. Nucleic acids, including modified ones, exhibit characteristic absorption in the ultraviolet (UV) region, typically around 260 nm, due to the presence of their nucleobases.

UV Spectrophotometry: This method is routinely used for the quantification of synthesized oligonucleotides by measuring their absorbance at 260 nm thieme-connect.com. The concentration of an oligonucleotide can be determined using its extinction coefficient, which is calculated based on its sequence composition, including the incorporated this compound. UV detection is also commonly coupled with HPLC systems, providing a real-time readout of eluting compounds and aiding in purity assessment oatext.comresearchgate.netnih.gov.

UV-Vis Spectroscopy: Beyond simple quantification, UV-Vis spectroscopy can be used to investigate the interactions of this compound modified oligonucleotides. Changes in the UV absorption profile (e.g., hypochromicity or hyperchromicity) can indicate base stacking, hybridization, or conformational changes upon binding to other molecules. While specific data for this compound interactions are limited in the provided context, similar modified nucleosides show distinct UV properties that can be exploited for characterization scielo.br.

Enzymatic Digestion Coupled with Detection for Verification of this compound Incorporation

Enzymatic digestion coupled with detection methods is a powerful approach to verify the site-specific incorporation of this compound into oligonucleotides and to study its impact on enzymatic recognition. This approach typically involves the use of specific enzymes that cleave nucleic acids, followed by analysis of the resulting fragments.

For modified nucleosides like 5-hydroxymethylcytosine (B124674) (5-hmC), which is structurally related to this compound (assuming the "hydroxy" refers to a functional group that could be further modified or is part of a larger protecting group scheme in the phosphoramidite), enzymatic assays are critical. For example, restriction enzymes and glycosyltransferases are used to probe the presence and context of modified bases in DNA genelink.com.

Restriction Enzyme Digestion: Some modified bases can alter the recognition sites of restriction enzymes. By comparing the digestion pattern of a modified oligonucleotide with an unmodified control, the successful incorporation of this compound at a specific site can be inferred. For instance, 5-hydroxymethylated dC oligos can show altered sensitivity to certain restriction enzymes like Hpa II and Msp I genelink.com.

Nucleases and Phosphatases: Complete enzymatic digestion of the modified oligonucleotide into individual nucleosides (or nucleoside monophosphates) using nucleases (e.g., snake venom phosphodiesterase, nuclease P1) and phosphatases (e.g., alkaline phosphatase) allows for the subsequent identification and quantification of the incorporated this compound nucleoside using techniques like HPLC-UV or LC-MS ucc.ie. This confirms the successful incorporation and integrity of the modified base within the oligonucleotide chain.

Specific Glycosyltransferases: In the context of epigenetic modifications, enzymes like T4 β-glucosyltransferase can be used to glucosylate 5-hydroxymethylcytosine, which can then be used to distinguish it from other cytosine modifications by altering its susceptibility to restriction enzymes genelink.com. While specific to 5-hmC, such approaches highlight the utility of enzymatic methods in verifying the presence and state of modified bases derived from phosphoramidites like this compound.

This multi-faceted analytical approach, combining chromatographic separations, high-resolution mass spectrometry, spectroscopic detection, and enzymatic digestion, provides a comprehensive framework for the robust characterization of this compound and its modified oligonucleotide derivatives, ensuring their quality and facilitating further research into their properties and applications.

Future Perspectives and Emerging Avenues in 5 Hydroxy Dc Cep Research

Potential for Further Derivatization of 5-Hydroxy-DC cep for Novel Research Probes

The chemical structure of this compound offers a versatile scaffold for the synthesis of novel research probes designed to investigate complex biological processes with greater precision. The hydroxyl group at the 5-position of the cytosine base is a key site for chemical modification, enabling the attachment of various functional moieties.

Future derivatization strategies are likely to focus on several key areas:

Fluorescent Labeling: The development of intrinsically fluorescent analogs of 5-OH-dC is a promising avenue. By incorporating fluorophores, researchers can create probes for real-time imaging of DNA dynamics, including DNA replication, repair, and transcription. For instance, analogs similar to pyrrolo-dC, a fluorescent deoxycytidine analog, could be synthesized from this compound. biosyn.com These probes would allow for the direct visualization of 5-OH-dC within cellular contexts, providing insights into its spatial and temporal distribution. The synthesis of such probes often involves protecting the hydroxyl groups on the deoxyribose moiety, followed by chemical reactions to introduce the fluorescent reporter group. beilstein-journals.org

Cross-linking Agents: The incorporation of photo-activatable cross-linking agents is another area of significant potential. Halogenated nucleosides, such as 5-iodo-dC (5-I-dC) and 5-bromo-dC (5-Br-dC), are known to be photo-labile and can be used in UV-cross-linking experiments to study the intricate interactions between DNA and proteins. genelink.com By derivatizing this compound to include such functionalities, researchers can create powerful tools to identify and map the binding sites of proteins that specifically recognize or interact with 5-OH-dC-containing DNA. This approach can elucidate the protein networks involved in the recognition and processing of this modified base. genelink.comglenresearch.com

Affinity Tags: Attaching affinity tags, such as biotin, to 5-OH-dC would facilitate the enrichment and isolation of DNA fragments containing this modification, along with their associated proteins. This would enable more targeted proteomic and genomic analyses, helping to uncover the specific cellular machinery that interacts with 5-OH-dC.

The synthesis of these derivatized probes requires careful consideration of the chemical stability of the attached moieties and their compatibility with standard oligonucleotide synthesis protocols. glenresearch.com The development of robust synthetic and deprotection methods will be crucial for the widespread adoption of these novel research tools. glenresearch.com

Integration of this compound into Advanced Genomic and Epigenomic Technologies

The ability to incorporate 5-OH-dC site-specifically into oligonucleotides using this compound is critical for the advancement of various genomic and epigenomic technologies. These technologies are moving towards single-molecule sensitivity and base-resolution analysis, where precisely modified DNA strands are invaluable as standards and probes.

Single-Molecule Imaging: The development of ultrasensitive single-molecule imaging techniques, such as single-molecule epigenetic localization (SMEL) and single-molecule fluorescence resonance energy transfer (smFRET), represents a significant leap forward in epigenomics. ontosight.aipnas.orgpnas.org These methods allow for the direct detection and quantification of 5-hydroxymethylcytosine (B124674) (5hmC), a closely related modified base, in minute amounts of DNA. pnas.orgpnas.org Oligonucleotides synthesized with this compound can serve as essential controls and calibration standards for these advanced imaging platforms, ensuring the accuracy and reliability of the data obtained from biological samples. nih.gov Furthermore, the fluorescent labeling of 5-hmC, often achieved through enzymatic attachment of a fluorophore-alkyne to an azide-modified glucose moiety, provides a roadmap for developing similar labeling strategies for 5-OH-dC. portlandpress.com

Genome-Wide Mapping at Base Resolution: Techniques like oxidative bisulfite sequencing (oxBS-seq) and TET-assisted bisulfite sequencing (TAB-seq) have been developed to distinguish between 5-methylcytosine (B146107) (5mC) and 5hmC at a genome-wide scale. nih.gov More recently, bisulfite-free methods like single-step deamination sequencing (SSD-seq) have emerged, utilizing engineered cytosine deaminases to directly map 5hmC at base resolution. acs.org In these workflows, synthetic oligonucleotides containing 5-OH-dC, produced using this compound, are indispensable for validating the specificity and efficiency of the chemical and enzymatic reactions involved. They can help to troubleshoot and optimize these complex sequencing protocols, ultimately leading to more accurate epigenomic maps.

Diagnostic and Clinical Applications: The presence of modified nucleosides, such as 5hmC, in cell-free DNA (cfDNA) is being explored as a potential biomarker for various diseases, including cancer. mdpi.com As our understanding of the role of 5-OH-dC in disease pathogenesis grows, assays designed to detect this modification in cfDNA could emerge as valuable diagnostic and prognostic tools. The development of such assays will rely heavily on the availability of synthetic DNA standards containing 5-OH-dC to establish assay sensitivity and specificity.

Broader Implications of 5-Hydroxylated Nucleosides in Fundamental Biological Research

The study of 5-hydroxylated nucleosides, including 5-OH-dC and its more extensively studied counterpart 5-hydroxymethylcytosine (5hmC), has profound implications for our understanding of fundamental biological processes that extend beyond epigenetics.

Neurobiology and Aging: A significant body of research has highlighted the dynamic nature and high abundance of 5hmC in the brain. jove.com Studies have shown that 5hmC levels change during neurodevelopment and with aging, suggesting a critical role in these processes. tandfonline.comfrontiersin.org For instance, an age-related increase in 5hmC has been observed in the mouse brain, and this modification has been linked to genes implicated in neurodegeneration, including Alzheimer's disease. researchgate.netresearchgate.net The dynamic regulation of 5hmC in the brain points to its involvement in neuronal function, learning, and memory. jove.com As a product of oxidative damage, 5-OH-dC may also contribute to the age-related decline in neuronal function.

Antiviral Research: Nucleoside analogs have long been a cornerstone of antiviral therapy. mdpi.com Modifications to the nucleoside scaffold, including at the 5-position, can create potent inhibitors of viral replication. ontosight.ai For example, 5-Hydroxy-d4T is a nucleoside analog that has shown promise against retroviruses like HIV by acting as a chain terminator during DNA synthesis. ontosight.ai The study of 5-hydroxylated nucleosides could lead to the development of new antiviral agents with novel mechanisms of action. researchgate.netnih.govnih.gov

DNA Damage and Repair: 5-OH-dC is a known product of oxidative DNA damage, arising from the interaction of reactive oxygen species with deoxycytidine. glenresearch.com The presence of this lesion in DNA can have mutagenic consequences if not properly repaired. The availability of oligonucleotides containing 5-OH-dC is essential for studying the mechanisms of DNA repair pathways that recognize and excise this type of damage. Understanding how cells cope with oxidative lesions like 5-OH-dC is fundamental to our knowledge of genome maintenance and the prevention of diseases such as cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。